5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Overview
Description
5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with the appropriate amine to form the amide bond. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, and the ethoxymethyl and methoxy groups are typically added via alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents, particularly for diseases that require targeted molecular interventions.
Industry: It could be used in the production of advanced materials, such as polymers or electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies would be required to elucidate the exact mechanism of action for this compound in any given application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[1-[[3-(Ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2
Properties
IUPAC Name |
5-[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-13-15-11-14(6-7-17(15)24-2)12-22-10-4-5-16(22)18-8-9-19(26-18)20(21)23/h6-9,11,16H,3-5,10,12-13H2,1-2H3,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUUWRZRICHTOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCCC2C3=CC=C(S3)C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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